molecular formula C11H18O3Si B12681446 Dimethoxymethyl(2-phenylethoxy)silane CAS No. 83918-66-5

Dimethoxymethyl(2-phenylethoxy)silane

Cat. No.: B12681446
CAS No.: 83918-66-5
M. Wt: 226.34 g/mol
InChI Key: ATFVGRQQWQLIMS-UHFFFAOYSA-N
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Description

Dimethoxymethyl(2-phenylethoxy)silane is a chemical compound with the molecular formula C11H18O3Si. It is a silane compound, which means it contains a silicon atom bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxymethyl(2-phenylethoxy)silane can be synthesized through the reaction of dimethoxymethylsilane with 2-phenylethanol. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Dimethoxymethylsilane+2-PhenylethanolThis compound\text{Dimethoxymethylsilane} + \text{2-Phenylethanol} \rightarrow \text{this compound} Dimethoxymethylsilane+2-Phenylethanol→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Dimethoxymethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with different organic groups.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Dimethoxymethyl(2-phenylethoxy)silane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound can be used to modify surfaces for biological assays.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of dimethoxymethyl(2-phenylethoxy)silane involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound can form covalent bonds with various organic and inorganic substrates, leading to the formation of stable structures. This property is utilized in applications such as surface modification and the synthesis of complex organosilicon compounds.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethylsilane: Similar in structure but lacks the phenylethoxy group.

    Dimethoxy(methyl)phenylsilane: Contains a phenyl group instead of a phenylethoxy group.

    Diethoxymethylsilane: Contains ethoxy groups instead of methoxy groups.

Uniqueness

Dimethoxymethyl(2-phenylethoxy)silane is unique due to the presence of both methoxy and phenylethoxy groups. This combination provides the compound with distinct chemical properties, such as enhanced reactivity and the ability to form stable bonds with a wide range of substrates. This makes it particularly useful in applications requiring strong adhesion and durability.

Properties

CAS No.

83918-66-5

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

dimethoxy-methyl-(2-phenylethoxy)silane

InChI

InChI=1S/C11H18O3Si/c1-12-15(3,13-2)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

ATFVGRQQWQLIMS-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OC)OCCC1=CC=CC=C1

Origin of Product

United States

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